molecular formula C15H14ClN3O B11134582 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole

1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole

Cat. No.: B11134582
M. Wt: 287.74 g/mol
InChI Key: MFAMIQNVDKWGLA-UHFFFAOYSA-N
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Description

1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole typically involves the following steps:

    Preparation of 2-chlorophenoxypropyl bromide: This intermediate is synthesized by reacting 2-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 2-chlorophenoxypropyl bromide is then reacted with benzotriazole in the presence of a base like sodium hydride or potassium carbonate to form this compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Substitution reactions: The chlorophenoxy group can undergo further substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized as a corrosion inhibitor in various industrial applications, including the protection of metals and alloys.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole depends on its specific application:

    Corrosion inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.

    Biological activity: It may interact with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1H-benzotriazole: A simpler benzotriazole derivative without the chlorophenoxypropyl group.

    2-(2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative used as a UV stabilizer.

    5-chloro-1H-benzotriazole: A chlorinated benzotriazole with different substitution patterns.

Uniqueness

1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole is unique due to the presence of the 2-chlorophenoxypropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]benzotriazole

InChI

InChI=1S/C15H14ClN3O/c16-12-6-1-4-9-15(12)20-11-5-10-19-14-8-3-2-7-13(14)17-18-19/h1-4,6-9H,5,10-11H2

InChI Key

MFAMIQNVDKWGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCOC3=CC=CC=C3Cl

Origin of Product

United States

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